

# Fevipiprant: A Comparative Analysis of an Investigational Oral Asthma Medication

Author: BenchChem Technical Support Team. Date: December 2025

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**Fevipiprant**, an investigational oral antagonist of the prostaglandin D2 receptor 2 (DP2), has been evaluated for the treatment of asthma. However, extensive Phase III clinical trials ultimately led to the discontinuation of its development for this indication due to a lack of significant clinical efficacy. This guide provides a comprehensive comparison of **Fevipiprant** with other established oral asthma medications, including leukotriene receptor antagonists, oral corticosteroids, and theophylline, supported by available experimental data.

## **Executive Summary**

Fevipiprant operates by blocking the DP2 receptor, aiming to reduce eosinophilic airway inflammation, a key driver in some types of asthma.[1] Despite a promising mechanism of action, large-scale clinical trials (LUSTER-1, LUSTER-2, ZEAL-1, and ZEAL-2) did not demonstrate a clinically significant reduction in asthma exacerbations or improvement in lung function compared to placebo in a broad population of patients with uncontrolled asthma.[2][3] [4] In contrast, other oral asthma medications, such as leukotriene receptor antagonists and oral corticosteroids, have well-established efficacy in specific patient populations. Theophylline, an older oral bronchodilator, is now typically used as an add-on therapy due to its narrow therapeutic index and potential side effects.[5]

# **Comparative Efficacy of Oral Asthma Medications**

The following tables summarize the quantitative data from clinical trials for **Fevipiprant** and other oral asthma medications. It is important to note that the data are from separate trials and do not represent head-to-head comparisons unless specified.



**Fevipiprant Clinical Trial Data** 

Trial Name	Patient Population	Treatment Arms	Primary Endpoint	Outcome
LUSTER-1 & 2	Severe asthma (GINA Steps 4 & 5)	Fevipiprant 150mg daily, Fevipiprant 450mg daily, Placebo	Annualized rate of moderate-to-severe exacerbations	No statistically significant reduction in exacerbation rates for either dose compared to placebo in the overall population.
ZEAL-1 & 2	Uncontrolled asthma	Fevipiprant 150mg daily, Placebo	Change from baseline in pre- dose FEV1 at 12 weeks	Did not demonstrate significant improvement in lung function. In ZEAL-1, the difference in FEV1 change was 41 mL (p=0.088), and in ZEAL-2, it was -31 mL (p=0.214) compared to placebo.

## **Leukotriene Modifiers Clinical Trial Data**



Drug Name	Patient Population	Primary Endpoint	Outcome
Montelukast	Chronic persistent asthma	Improvement in FEV1 and asthma symptoms	Statistically significant improvements in FEV1 and daytime asthma symptoms.
Zafirlukast	Mild-to-moderate asthma	Improvement in FEV1	A 20mg twice-daily dose resulted in an 11% improvement in FEV1 over placebo.
Zileuton	Mild-to-moderate chronic persistent asthma	Improvement in Peak Expiratory Flow Rate (PEFR) and asthma symptoms	Zileuton ER showed a significantly greater improvement in PEFR (64.8 L/min) compared to montelukast (40.6 L/min).

# **Oral Corticosteroids and Theophylline Efficacy Data**



Drug Class/Name	Patient Population	Primary Endpoint	Outcome
Oral Corticosteroids (OCS)	Acute asthma exacerbations	Reduction of relapse and need for additional care	Highly effective in reducing relapse and the need for additional medical care. A short course (5-10 days) is standard for managing exacerbations.
Theophylline	Poorly controlled asthma	Rate of episodes of poor asthma control (EPACs)	Did not significantly reduce EPAC rates compared to placebo in patients already on inhaled corticosteroids.  Showed some benefit in patients not using inhaled corticosteroids.

# Experimental Protocols Fevipiprant (LUSTER-1 and LUSTER-2 Trials)

- Study Design: Two replicate, 52-week, randomized, double-blind, placebo-controlled, parallel-group, phase 3 studies.
- Participants: Patients aged 12 years or older with uncontrolled severe asthma (GINA Steps 4 or 5) on dual or triple asthma therapy.
- Intervention: Patients were randomly assigned (1:1:1) to receive once-daily fevipiprant 150 mg, fevipiprant 450 mg, or placebo, in addition to their standard of care.
- Primary Endpoint: The annualized rate of moderate to severe asthma exacerbations over 52
  weeks in patients with high blood eosinophil counts (≥250 cells per μL) and in the overall
  study population.



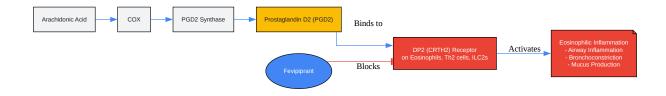
- Key Secondary Endpoints: Change in Asthma Quality of Life Questionnaire (AQLQ) score,
   Asthma Control Questionnaire (ACQ) score, and lung function (FEV1).
- Randomization Strata: Peripheral blood eosinophil counts (<250 cells per μL or ≥250 cells per μL), age (<18 years or ≥18 years), and use of oral corticosteroids.</li>

### Zileuton vs. Montelukast Comparative Trial

- Study Design: A randomized, comparative, multicentric clinical trial.
- Participants: Patients aged 18-65 years with mild to moderate chronic stable asthma.
- Intervention: Patients were randomized to receive either Zileuton extended-release (ER)
   2400 mg/day or Montelukast 10 mg/day for 12 weeks.
- Primary Efficacy Endpoint: Change in Peak Expiratory Flow Rate (PEFR).
- Secondary Efficacy Endpoints: Assessment of asthma symptoms (cough, wheeze, chest tightness, and shortness of breath) on a 4-point scale.

# **Signaling Pathways and Mechanisms of Action**

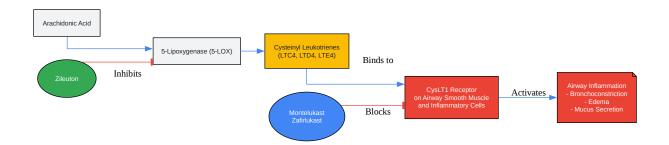
The following diagrams illustrate the signaling pathways targeted by **Fevipiprant** and other oral asthma medications.



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Caption: **Fevipiprant**'s mechanism of action.

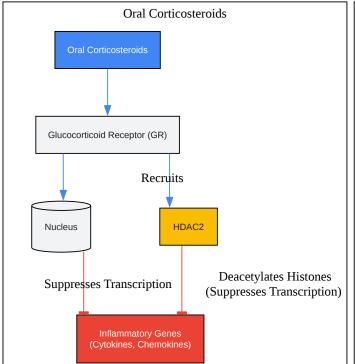


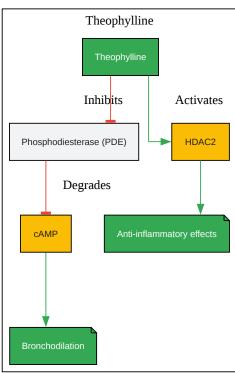


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Caption: Leukotriene modifiers' mechanism of action.







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Caption: Oral corticosteroids and theophylline mechanisms.

### Conclusion

Based on the available evidence from Phase III clinical trials, **Fevipiprant** did not demonstrate sufficient efficacy to be considered a viable treatment for a broad population of patients with uncontrolled asthma, leading to the discontinuation of its development for this indication. While it showed a favorable safety profile, the lack of significant clinical benefit in reducing exacerbations or improving lung function stands in contrast to established oral asthma medications.



Leukotriene modifiers like montelukast and zileuton remain effective options for certain asthma phenotypes, particularly in patients with allergic or exercise-induced asthma. Oral corticosteroids are highly effective for managing acute asthma exacerbations but are associated with significant long-term side effects, limiting their chronic use. Theophylline's role is now generally limited to an add-on therapy in severe asthma due to its narrow therapeutic window and potential for adverse effects.

For researchers and drug development professionals, the story of **Fevipiprant** underscores the complexity of asthma pathophysiology and the challenges in developing targeted therapies. While the DP2 receptor remains a target of interest, future research may need to focus on better identifying patient subpopulations who might benefit from this mechanism of action.

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- To cite this document: BenchChem. [Fevipiprant: A Comparative Analysis of an Investigational Oral Asthma Medication]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1672611#is-fevipiprant-more-effective-than-other-oral-asthma-medications]

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